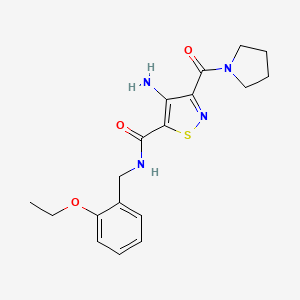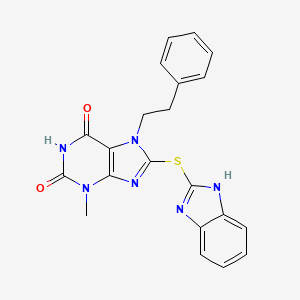
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are found in many important drugs and natural products. The phenoxymethyl group suggests the presence of a phenol (an aromatic ring with a hydroxyl group) attached to the thiazole via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a type of heterocycle. This ring would be substituted with a methyl group at the 4-position, a phenoxymethyl group at the 2-position, and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
As a thiazole derivative, this compound might be expected to undergo reactions typical of thiazoles, such as electrophilic substitution or reactions at the sulfur or nitrogen atoms . The phenol and carboxylic acid groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it acidic, and the aromatic rings could contribute to its stability and possibly make it somewhat hydrophobic .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
A detailed structural, electronic, and spectroscopic study using density functional theory (DFT) was conducted on a similar compound, 4-methylthiadiazole-5-carboxylic acid. This research explored the stability, vibrational analysis through FT-IR and FT-Raman spectra, and NBO analysis for understanding hydrogen bond strength and charge transfer. The study also looked into solvent effects on hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps (Singh et al., 2019).
Synthetic Routes and Chemical Properties
The synthesis of heterocyclic γ-amino acids, including a new class of constrained heterocyclic γ-amino acids built around the thiazole ring, was reported. These compounds mimic the secondary structures of proteins such as helices and β-sheets. A short and versatile chemical route for synthesizing these compounds was developed, providing a method for introducing a wide variety of lateral chains on the γ-carbon atom or on the thiazole core (Mathieu et al., 2015).
Antimicrobial Applications
A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against various bacterial and fungal strains. This work highlights the potential of thiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Organic Synthesis and Reactivity
Research on 4-methyl- and 4-phenylseleno-1,1,1-trihalo-3-alken-2-ones showcased a convenient synthesis route. The study also delved into the usefulness of these compounds in synthesizing 3-trihalomethylisoselenazoles, demonstrating the versatility of thiazole derivatives in organic synthesis (Martins et al., 2002).
Novel Scaffold Development for Drug Discovery
The development of a highly water-soluble fluorescent and colorimetric pH probe based on a benzothiazole moiety was reported. This probe, owing to its outstanding solubility and the ability to monitor pH in both acidic and alkaline solutions, shows potential for real-time intracellular pH imaging, highlighting the diverse applications of thiazole derivatives in biomedical research (Diana et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid involves interactions with its targets that lead to changes in cellular processes . These interactions could involve binding to the target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets would likely result in changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other compounds .
Eigenschaften
IUPAC Name |
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)15)17-10(13-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSHGOKVQXIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)


![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)




![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)





